molecular formula C17H13F2N3O2S B2524099 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941943-89-1

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2524099
CAS No.: 941943-89-1
M. Wt: 361.37
InChI Key: HWXCDVLKQJZNKD-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the benzylthio group: The oxadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzylthio group.

    Formation of the benzamide moiety: Finally, the resulting intermediate is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving fluorinated compounds and oxadiazole derivatives.

    Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and the oxadiazole ring may enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-fluorobenzyl)benzamide: Similar structure but lacks the oxadiazole ring.

    N-(3-fluorobenzyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a thioether group.

    4-fluoro-N-(5-(3-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its fluorinated benzylthio group and the oxadiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXCDVLKQJZNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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